1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate

Description

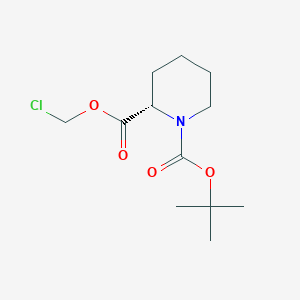

1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate (CAS: 2137089-48-4) is a chiral piperidine derivative with a tert-butyl ester at the 1-position and a chloromethyl ester at the 2-position. Its molecular formula is C₁₂H₂₀ClNO₄ (MW: 277.7), and the (2S)-stereochemistry defines its spatial configuration . The chloromethyl group acts as a reactive handle for nucleophilic substitution, making it valuable in synthetic chemistry for further derivatization. Its piperidine backbone provides conformational flexibility, which is critical for applications in drug discovery and asymmetric synthesis.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(chloromethyl) (2S)-piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTINZHKEPWFOBM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biological Activity

1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₈ClN₁O₂

- Molecular Weight : 233.74 g/mol

- CAS Number : 1289387-67-2

The compound is characterized by a piperidine ring substituted with tert-butyl and chloromethyl groups, which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-piperidinecarboxylate with chloromethyl derivatives. The detailed synthetic pathway can be outlined as follows:

- Starting Material : tert-butyl 2-piperidinecarboxylate.

- Reagents : Chloromethyl methyl ether or similar chloromethylating agents.

- Conditions : The reaction is usually conducted under inert atmosphere conditions to prevent unwanted side reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.

Anticancer Activity

Recent studies have shown that derivatives of piperidine compounds exhibit notable anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC₅₀ values in the micromolar range.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| U-937 | 1.54 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular pathways.

Neuroprotective Effects

In addition to anticancer activity, some studies have indicated potential neuroprotective effects:

- Mechanism : The compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Case Studies

-

Study on Apoptosis Induction :

A study evaluated the effect of this compound on MCF-7 cells using flow cytometry. Results showed a significant increase in apoptotic cells when treated with the compound, correlating with increased caspase activity. -

In Vivo Studies :

Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ester Groups

1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (3c)

- Structure : Replaces the chloromethyl group with a methyl ester.

- Synthesis : Prepared via reaction of pipecolinic acid with thionyl chloride and Boc₂O .

- Reactivity : The methyl ester is less reactive than chloromethyl, limiting its utility in substitution reactions but enhancing stability.

- Applications : Suitable as a stable intermediate in multi-step syntheses.

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Pyrrolidine-Based Analogues

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate (CAS: 34614-72-7)

- Structure : Pyrrolidine (5-membered ring) instead of piperidine.

- Reactivity : Increased ring strain in pyrrolidine may enhance reactivity compared to piperidine derivatives .

- Applications : Useful in syntheses requiring smaller, more rigid scaffolds.

1-tert-Butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate (CAS: 2137062-11-2)

- Structure : Features a difluoromethoxy group at C3.

1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

Analogues with Functionalized Side Chains

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate

- Structure: Ethyl ester and C4 amino group.

- Reactivity: The amino group enables participation in conjugation or nucleophilic reactions .

- Applications : Versatile intermediate for peptide coupling or metal coordination.

(2S,5R)-1-tert-Butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate (CAS: 1463501-46-3)

- Structure: Benzyloxyamino substituent at C4.

- Bulk and Reactivity : The bulky benzyl group may sterically hinder reactions but offers protection for sensitive functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.